![molecular formula C13H13NO3 B1372600 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid CAS No. 1000932-52-4](/img/structure/B1372600.png)
3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid
Vue d'ensemble
Description
3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid, also known as 3-CPCPPA, is a cyclopropylcarbamoyl derivative of phenylpropanoic acid. It is a compound of interest due to its potential applications in various areas of science, including organic synthesis, medicinal chemistry, and biochemistry. In
Applications De Recherche Scientifique
Synthesis and Properties
Synthesis and Characterization : A study on a similar compound, 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, involved its synthesis and characterization using various spectroscopic methods. This research is significant for understanding the structural and electronic properties of similar compounds (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Organic Dye Synthesis for Solar Cells : Another related compound, 2-(Cyano 3-(4-diphenylamino) phenyl) prop 2-enoic acid, was synthesized for use as a dye in solar cells, demonstrating its potential in renewable energy applications (Shanmugam, Pandian, & Ramasamy, 2019).
Pharmacological and Biological Applications
Potential in Drug Discovery : Compounds like (E)-4-methoxycinnamic acid, which bear structural similarity, have been linked to chains of rings, suggesting their potential in the development of new drugs or materials with unique properties (Yang, Han, Xia, & Wang, 2006).
Antibacterial Properties : Studies on compounds such as 5-(alkenyl)-2-amino- and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazoles, derived from similar acids, revealed promising antibacterial activity, indicating the potential of these compounds in antimicrobial applications (Banday, Mattoo, & Rauf, 2010).
Chemical Synthesis and Reactions
Photodimerization Studies : Research on 4-(3-oxo-3-phenyl-1-propenyl)benzoic acid, a compound with a similar structure, investigated its photodimerization behaviors in the crystalline state. This study is relevant for understanding the chemical reactions and potential applications of such compounds in various fields (Hasegawa et al., 1985).
Novel Compound Synthesis : Research on the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid for the preparation of various heterocyclic compounds with potential antibacterial activities highlights the versatility of these compounds in synthetic chemistry and drug development (El-Hashash et al., 2015).
Propriétés
IUPAC Name |
(E)-3-[4-(cyclopropylcarbamoyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12(16)8-3-9-1-4-10(5-2-9)13(17)14-11-6-7-11/h1-5,8,11H,6-7H2,(H,14,17)(H,15,16)/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXXWFKUBVGRPU-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



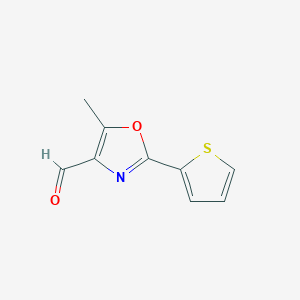

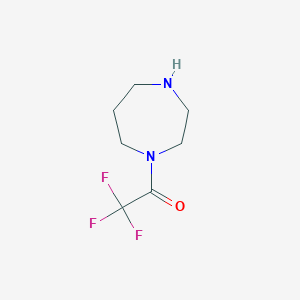
![1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine](/img/structure/B1372521.png)
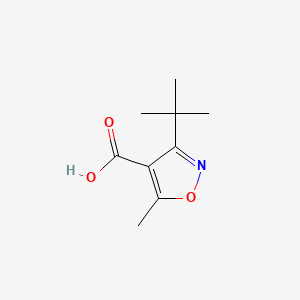
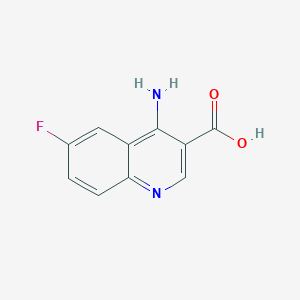
![3-[(2-Methylbenzyl)amino]benzoic acid](/img/structure/B1372526.png)
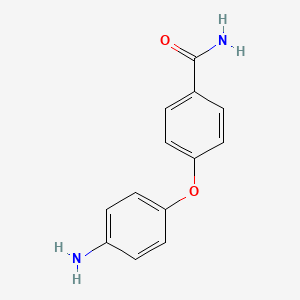
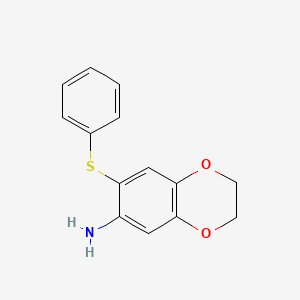
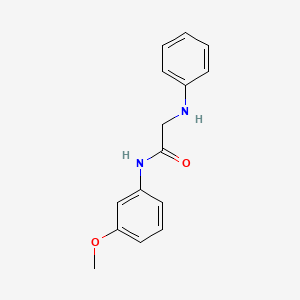
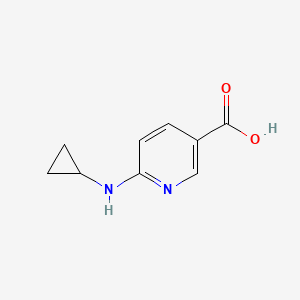
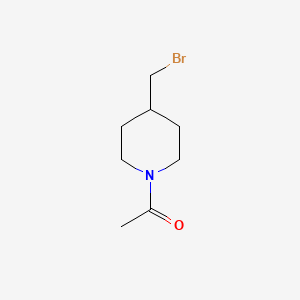
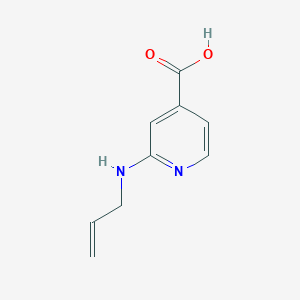
![1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B1372540.png)